molecular formula C5H3ClIN B149840 4-Chloro-2-iodopyridine CAS No. 22918-03-2

4-Chloro-2-iodopyridine

Cat. No. B149840
CAS RN: 22918-03-2
M. Wt: 239.44 g/mol
InChI Key: GGGYBMCVKQXJBU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodopyridine is a halogenated pyridine derivative that is of interest in various fields of chemistry due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss 4-Chloro-2-iodopyridine, they do provide insights into the chemistry of related halogenated pyridines, which can be used to infer properties and reactivity patterns for 4-Chloro-2-iodopyridine.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine is achieved using halogen dance reactions, which could be a relevant method for synthesizing 4-Chloro-2-iodopyridine as well . Additionally, the synthesis of 2-chloro-3,4-diiodopyridine through a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism suggests that similar strategies could be applied to the synthesis of 4-Chloro-2-iodopyridine .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity and properties. For example, the crystal structure of a related compound, 4-aminopyridine hemiperchlorate, shows a strong asymmetric N–H–N hydrogen bond, which could influence the behavior of 4-Chloro-2-iodopyridine in forming hydrogen bonds . The crystal structure of chloro(2,2',2"-terpyridine)palladium(II)chloride dihydrate provides insights into the coordination environment of pyridine derivatives, which may be relevant for understanding the coordination chemistry of 4-Chloro-2-iodopyridine .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is diverse, and they can participate in various chemical reactions. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids indicates that 4-Chloro-2-iodopyridine may also undergo substitution reactions . The iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to triheteroarylpyridines suggest that 4-Chloro-2-iodopyridine could be used in cross-coupling reactions to synthesize complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be inferred from studies on similar compounds. For example, the investigation of structure, vibrational, electronic, NBO, and NMR analyses of various chloro-nitropyridines provides a comprehensive understanding of the electronic properties and reactivity of these molecules, which can be extrapolated to 4-Chloro-2-iodopyridine . The study of Co(II) complexes with halogenated pyridines, including their spectroscopy and magnetic properties, offers insights into the potential coordination chemistry of 4-Chloro-2-iodopyridine .

Scientific Research Applications

1. Functionalization and Synthesis of New Structures

4-Chloro-2-iodopyridine has been explored for its ability to undergo functionalization, leading to the synthesis of various new structures. This includes the study of its reaction with lithium diisopropylamide (LDA) and subsequent carboxylation and iodination processes. Such reactions have been used to create valuable new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

2. Crystal Structure Analysis

The unique molecular disorder in the crystalline structure of compounds similar to 4-Chloro-2-iodopyridine, like 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been a subject of investigation. This research contributes to understanding the crystallography and spectroscopic properties of halopyridines (Hanuza et al., 1997).

3. Synthesis of Pentasubstituted Pyridines

Halogen-rich intermediates like 4-Chloro-2-iodopyridine have been used in the synthesis of pentasubstituted pyridines. These compounds are significant in medicinal chemistry, offering a range of functionalities for chemical manipulations (Wu et al., 2022).

4. Halogen Bonding in Crystal Packing

Studies on halobismuthates with 3-iodopyridinium cations reveal the role of halogen bonding in crystal packing. Such research helps in understanding the interaction energies and structural formations in halogenated compounds (Gorokh et al., 2019).

5. Directed Ortho-Lithiation

The metalation of iodopyridines, including compounds similar to 4-Chloro-2-iodopyridine, has been achieved through ortho-lithiation. This technique is used to synthesize various polysubstituted pyridines and has applications in the synthesis of complex organic molecules (Rocca et al., 1993).

6. Catalytic Applications

Compounds like 4-Chloro-2-iodopyridine have been studied as part of mononuclear Ru(II) complexes for catalyzing water oxidation. Such research aids in understanding the reactivity and effectiveness of different ligands and catalysts in chemical reactions (Kaveevivitchai et al., 2012).

7. Cross-Coupling Reactions

Studies on halopyridines including 4-Chloro-2-iodopyridine have focused on their use in cross-coupling reactions, which are fundamental in organic synthesis. This includes exploring the synthesis of non-symmetrical alkynylpyridines and understanding their UV/Vis- and emission properties (Rivera et al., 2019).

Safety And Hazards

4-Chloro-2-iodopyridine is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause an allergic skin reaction and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

4-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYBMCVKQXJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463774
Record name 4-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodopyridine

CAS RN

22918-03-2
Record name 4-Chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AS Rebstock, F Mongin, F Trécourt, G Quéguiner - Tetrahedron, 2004 - Elsevier
… The methodology here led to onychine in three steps and 30% overall yield from 4-chloro-2-iodopyridine. Several approaches have been previously developed. As in the Parham …
Number of citations: 23 www.sciencedirect.com
RJ Burton, ML Crowther, NJ Fazakerley, SM Fillery… - Tetrahedron …, 2013 - Elsevier
The highly regioselective Buchwald–Hartwig amination at C-2 of the cheap and readily accessible reagent, 2,4-dichloropyridine with a range of anilines and heterocyclic amines is …
Number of citations: 8 www.sciencedirect.com
O Bob-Egbe - 2012 - spiral.imperial.ac.uk
… Following a literature procedure, regioselective lithiation/electrophilic iodation at the 2position of chloropyridine 63161 was used to access 4-chloro-2-iodopyridine (64). 4chloropyridine …
Number of citations: 1 spiral.imperial.ac.uk
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… 4-Chloro-2-iodopyridine …
Number of citations: 1 onlinelibrary.wiley.com
AJ Boyington - 2020 - search.proquest.com
DISSERTATION AJB Page 1 Distribution Agreement In presenting this thesis or dissertation as a partial fulfillment of the requirements for an advanced degree from Emory University, I …
Number of citations: 3 search.proquest.com
N Marquise - 2014 - theses.fr
Le but principal de ce travail a été de développer de nouvelles méthodologies pour la synthèse de molécules d'intérêt biologique, telles que des azafluorénones, et des précurseurs d'…
Number of citations: 0 www.theses.fr

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